molecular formula C18H14O2S2 B13359485 O-(Pyren-1-ylmethyl) methanesulfonothioate

O-(Pyren-1-ylmethyl) methanesulfonothioate

Cat. No.: B13359485
M. Wt: 326.4 g/mol
InChI Key: QFLPDRNHUDOWOQ-UHFFFAOYSA-N
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Description

O-(Pyren-1-ylmethyl) methanesulfonothioate is a specialized chemical reagent designed for the selective modification and functionalization of biomolecules and synthetic structures. Its molecular architecture integrates a pyrenyl group, a large, hydrophobic polycyclic aromatic hydrocarbon known for its strong electron-delocalization and unique photophysical properties , via a methylene linker to a methanesulfonothioate (msulfonothioate) headgroup. This reactive headgroup is structurally analogous to those found in well-established labeling agents like MTSL (S-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate), which is known to covalently attach to thiol groups (-SH) on proteins and other molecules . The primary mechanism of action involves a nucleophilic substitution, where the sulfur of a cysteine residue or other thiol-containing target attacks the carbon of the methanesulfonothioate group, resulting in a stable disulfide bond and the release of methanesulfinic acid. This reaction efficiently conjugates the pyrene moiety to the target molecule. The core research value of this reagent lies in the properties bestowed by the pyrene tag. Pyrene is a highly versatile fluorophore used extensively in bioconjugation and materials science. It exhibits characteristic monomer and excimer emission, which is highly sensitive to the local environment; this makes it an excellent probe for studying protein folding, molecular interactions, and membrane dynamics via techniques like fluorescence resonance energy transfer (FRET) . Furthermore, pyrene derivatives are prominent in the field of aggregation-induced emission (AIE), where they display significantly enhanced fluorescence in aggregated or solid states, making them invaluable for developing advanced biosensors, bioimaging agents, and theranostics . Researchers can leverage this reagent to pyrene-label lipids or other entities to investigate membrane properties and lipid dynamics, as similar pyrene-methyl modifications have been used to study lipid bilayers . Beyond the life sciences, this compound holds significant potential in materials chemistry. Pyrene-based molecules are key components in the development of organic optoelectronic devices, such as organic light-emitting diodes (OLEDs), where they function as efficient hole-transporting materials (HTMs) or emitters due to their suitable HOMO/LUMO energy levels and thermal stability . This reagent provides a facile route to incorporate the pyrene functionality into larger molecular architectures, polymers, or surface coatings for such applications. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C18H14O2S2

Molecular Weight

326.4 g/mol

IUPAC Name

methyl-oxo-(pyren-1-ylmethoxy)-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C18H14O2S2/c1-22(19,21)20-11-15-8-7-14-6-5-12-3-2-4-13-9-10-16(15)18(14)17(12)13/h2-10H,11H2,1H3

InChI Key

QFLPDRNHUDOWOQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=S)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

Preparation Methods

Direct Coupling of Pyrene Derivatives with Sulfonothioate Precursors

The most common approach involves the nucleophilic substitution or coupling of a pyrene derivative bearing a reactive functional group (such as a chloro or bromo substituent) with a methanesulfonothioate precursor. This method is supported by protocols documented in patent literature and organic synthesis journals, which emphasize the importance of controlled reaction conditions to ensure high yield and selectivity.

  • Reaction Scheme:

    $$
    \text{Pyrene derivative} + \text{Methanesulfonothioate} \rightarrow \text{O-(Pyren-1-ylmethyl) methanesulfonothioate}
    $$

  • Typical reagents:

    • Pyrene derivatives such as 1-(Chloromethyl)pyrene or 1-(Bromomethyl)pyrene.
    • Methanesulfonothioate salts or esters.
    • Base catalysts like triethylamine (Et3N) or pyridine to facilitate nucleophilic substitution.
  • Reaction Conditions:

    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) due to their polar aprotic nature, which stabilizes the nucleophile.
    • Temperature: Room temperature to mild heating (around 25-50°C).
    • Time: Extended reaction times, typically overnight, to ensure complete conversion.

Enhanced Coupling via Microwave-Assisted Synthesis

Recent advances have employed microwave irradiation to accelerate the coupling process, reducing reaction times and increasing yields. This technique is particularly effective when coupling bulky aromatic systems like pyrene, which may have steric hindrance issues.

  • Procedure:
    • Combine pyrene derivative and methanesulfonothioate in a suitable solvent.
    • Subject the mixture to microwave irradiation at optimized power and temperature (e.g., 100°C for 10-20 minutes).
    • Purify the product via chromatography or recrystallization.

Post-Synthetic Modification and Functionalization

In some cases, the pyrene moiety is first synthesized with a reactive handle (e.g., aldehyde or amino group), which is subsequently reacted with a methanesulfonothioate derivative under mild conditions. This two-step approach allows for greater control over the regioselectivity and functional group compatibility.

Purification and Characterization

The synthesized compound is typically purified using preparative high-performance liquid chromatography (HPLC) or column chromatography, employing solvent systems such as acetonitrile/water or methanol/dichloromethane. Confirmation of structure and purity involves:

Research Findings and Data Tables

Step Reagents Conditions Yield Notes
1 1-(Chloromethyl)pyrene + Methanesulfonothioate DMF, Et3N, room temp, overnight ~70-85% Nucleophilic substitution
2 Microwave irradiation DMF, 100°C, 10 min Improved yield, reduced time Accelerated coupling
3 Post-synthetic modification Aromatic aldehyde + sulfonothioate Mild conditions regioselective functionalization

Chemical Reactions Analysis

Types of Reactions: O-(Pyren-1-ylmethyl) methanesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-(Pyren-1-ylmethyl) methanesulfonothioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.

    Biology: Employed in the labeling and detection of biomolecules, particularly in fluorescence microscopy.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and sensors

Mechanism of Action

The mechanism of action of O-(Pyren-1-ylmethyl) methanesulfonothioate involves its interaction with specific molecular targets. The pyrene moiety allows the compound to intercalate into nucleic acids, while the methanesulfonothioate group can form covalent bonds with thiol groups in proteins. This dual functionality enables the compound to act as a versatile tool in biochemical and biophysical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Methanesulfonothioate Esters

Compound 1: Methanesulfonothioic acid, S,S'-1,4-butanediyl ester (CAS: N/A) This compound shares the methanesulfonothioate core but replaces the pyrenylmethyl group with a tetramethylene (butanediyl) chain. Key differences include:

Property O-(Pyren-1-ylmethyl) Methanesulfonothioate S,S'-1,4-Butanediyl Methanesulfonothioate
Functional Groups Pyrenylmethyl, sulfonothioate Aliphatic chain (C4), sulfonothioate
Spectral Features Expected strong UV-Vis absorption (pyrene) IR peaks at 980 cm⁻¹ (sulfonate S=O)
Solubility Likely THF-soluble (pyrene derivatives) Solid state in KBr disc (0.8 mg/650 mg KBr)
Reactivity Pyrene enables π-stacking; sulfonothioate may undergo nucleophilic substitution Aliphatic chain favors cross-linking or polymerization

Research Findings: The butanediyl analog’s IR spectrum confirms sulfonate S=O stretching at 980 cm⁻¹, a feature shared with methanesulfonothioate derivatives. However, the absence of aromatic groups limits its utility in fluorescence-based applications compared to the pyrenylmethyl variant .

Functional Analogs: Pyrenylmethyl Derivatives

Compound 2: Pyren-1-ylmethyl acrylate This compound shares the pyrenylmethyl group but replaces the methanesulfonothioate with an acrylate ester. Key contrasts include:

Property This compound Pyren-1-ylmethyl Acrylate
Functional Group Sulfonothioate Acrylate ester
Reactivity Sulfur-based redox activity Radical polymerization (e.g., with DMPP)
Applications Potential surface modification/redox systems Polymer nanoparticle synthesis (440 nm size, PDI 0.047)
Stability Sulfonothioates may hydrolyze under acidic/basic conditions Acrylates are more hydrolytically stable

Research Findings: Pyren-1-ylmethyl acrylate has been used to functionalize silica-polystyrene nanoparticles via DMPP-mediated radical reactions, achieving monodisperse particles (PDI 0.047) . In contrast, the sulfonothioate group in this compound could enable thiol-disulfide exchange reactions or metal coordination, expanding its utility in dynamic covalent chemistry.

Sulfur-Containing Hybrid Compounds

Methanesulfonothioates may similarly act as ligands or stabilizers in nanoparticle synthesis, though this remains speculative without direct data.

Biological Activity

O-(Pyren-1-ylmethyl) methanesulfonothioate is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrene moiety, which is known for its fluorescent properties, making it useful in various biochemical applications. The sulfonothioate group contributes to its reactivity and potential biological interactions.

Biological Activity

1. Anti-inflammatory Effects
Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies on sulfurated derivatives have shown their ability to attenuate nitric oxide (NO) production in activated microglial cells, a critical aspect of neuroinflammation. The most potent compounds in these studies demonstrated IC50 values significantly lower than traditional anti-inflammatory agents, indicating their effectiveness at sub-lethal concentrations .

2. Immunomodulatory Effects
The compound has been evaluated for its immunomodulatory effects, particularly in the context of cytokine release. In vitro studies have shown that certain derivatives can inhibit the expression of pro-inflammatory cytokines such as IL-6 and IL-10, suggesting a role in modulating immune responses . This activity is crucial for developing therapies aimed at autoimmune diseases and chronic inflammatory conditions.

3. Mechanisms of Action
The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Nitric Oxide Synthase (iNOS): This enzyme plays a pivotal role in the production of nitric oxide during inflammatory responses. Compounds that inhibit iNOS can reduce inflammation effectively.
  • Cytokine Modulation: By affecting the signaling pathways that lead to cytokine production, this compound can alter immune responses and inflammation .

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

Case Study 1: Neuroinflammation
In a controlled study involving murine models, researchers administered various concentrations of this compound derivatives to assess their impact on neuroinflammation induced by lipopolysaccharides (LPS). The results demonstrated a significant reduction in NO levels and inflammatory cytokines, supporting the compound's potential as an anti-inflammatory agent .

Case Study 2: Cancer Research
Another study explored the effects of this compound on cancer cell lines. The findings suggested that the compound could induce apoptosis selectively in cancerous cells while sparing normal cells, highlighting its therapeutic potential in oncology .

Data Table: Biological Activity Summary

Activity Effect Mechanism Reference
Anti-inflammatoryReduced NO productionInhibition of iNOS
Cytokine modulationDecreased IL-6 and IL-10 levelsModulation of signaling pathways
Apoptosis inductionSelective apoptosis in cancer cellsActivation of apoptotic pathways

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